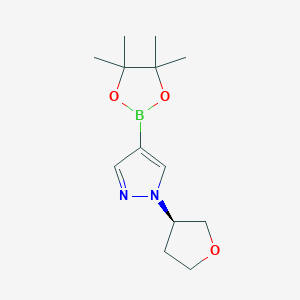
(R)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran and pyrazole intermediates, followed by the introduction of the dioxaborolane group under specific reaction conditions. Common reagents used in these steps include organometallic catalysts, boronic acids, and various solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicinal chemistry, ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity against specific targets.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.
Pyrazole derivatives: Compounds with similar pyrazole rings may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications across various fields.
生物活性
(R)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of tetrahydrofuran derivatives with pyrazole and boron-containing reagents. The inclusion of the tetrahydrofuran ring contributes to the compound's solubility and stability, while the dioxaborolane moiety is known for its role in enhancing biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics like ciprofloxacin and tetracycline.
- Specific compounds showed MIC values as low as 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of pyrazole derivatives. For example:
- Compounds were tested on the RAW 264.7 cancer cell line and exhibited excellent inhibition of nitric oxide secretion.
- The antiproliferative effects were quantified using IC50 values, with some derivatives showing efficacy comparable to established chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazoles often act as enzyme inhibitors in metabolic pathways relevant to cancer and microbial growth.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Interaction with specific receptors can alter cellular signaling related to inflammation and tumor progression .
Study 1: Antimicrobial Efficacy
In a comparative study involving multiple pyrazole derivatives:
- A derivative similar to (R)-1-(Tetrahydrofuran-3-y)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was found to inhibit bacterial growth effectively.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
A study assessed the anticancer properties:
- The compound demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| RAW 264.7 | 15 |
| MCF7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 18 |
特性
分子式 |
C13H21BN2O3 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC名 |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m1/s1 |
InChIキー |
FVBWLIPNYGDMCQ-LLVKDONJSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCOC3 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















